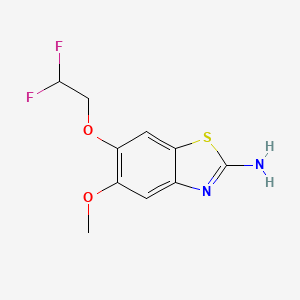

6-(2,2-Difluoroethoxy)-5-methoxy-1,3-benzothiazol-2-amine

Description

6-(2,2-Difluoroethoxy)-5-methoxy-1,3-benzothiazol-2-amine (CAS: 1855888-91-3) is a fluorinated benzothiazole derivative characterized by a difluoroethoxy substituent at position 6 and a methoxy group at position 4. Benzothiazoles are known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects . The difluoroethoxy group introduces steric bulk and electron-withdrawing properties, which may influence metabolic stability and target binding compared to non-fluorinated analogues.

Properties

IUPAC Name |

6-(2,2-difluoroethoxy)-5-methoxy-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2N2O2S/c1-15-6-2-5-8(17-10(13)14-5)3-7(6)16-4-9(11)12/h2-3,9H,4H2,1H3,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOLWJRMJTZTVGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=C(S2)N)OCC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-aminobenzothiazole with 2,2-difluoroethanol and methoxy reagents under specific conditions . The reaction is usually carried out in the presence of a base and an organic solvent, such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF), at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-(2,2-Difluoroethoxy)-5-methoxy-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

6-(2,2-Difluoroethoxy)-5-methoxy-1,3-benzothiazol-2-amine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-(2,2-Difluoroethoxy)-5-methoxy-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Benzothiazole Derivatives

Structural and Electronic Comparisons

Table 1: Substituent Effects on Key Properties

Key Observations :

- Electron-Withdrawing Groups : The trifluoromethoxy (Riluzole) and difluoroethoxy substituents enhance metabolic resistance compared to methoxy or ethoxy groups due to fluorine’s electronegativity .

- Steric Effects : The bulkier difluoroethoxy group may hinder binding to certain targets compared to smaller substituents like methoxy or chloro .

- Hydrogen Bonding : 6-Methoxy-1,3-benzothiazol-2-amine forms planar dimers via N–H⋯N interactions, which may improve crystallinity and solubility compared to fluorinated derivatives .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Biological Activity

6-(2,2-Difluoroethoxy)-5-methoxy-1,3-benzothiazol-2-amine is a compound belonging to the benzothiazole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 1855889-47-2

- Molecular Formula : C10H10F2N2O2S

- Molecular Weight : 260.26 g/mol

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Reaction of 2-Aminobenzothiazole : This involves reacting 2-aminobenzothiazole with 2,2-difluoroethanol and methoxy reagents under controlled conditions.

- Optimization for Industrial Production : Larger-scale production employs continuous flow reactors to enhance yield and purity.

The biological activity of this compound is attributed to its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in various disease pathways, leading to potential therapeutic effects. For instance:

- Enzyme Inhibition : It may inhibit key enzymes in cancer pathways.

- Cytokine Modulation : The compound has shown effects on inflammatory cytokines like IL-6 and TNF-α.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. A notable research study evaluated its effects on various cancer cell lines:

| Cell Line | Proliferation Inhibition (%) | Apoptosis Induction | Cell Cycle Arrest |

|---|---|---|---|

| A431 | 70% at 4 µM | Yes | G0/G1 phase |

| A549 | 65% at 4 µM | Yes | G0/G1 phase |

| H1299 | 60% at 4 µM | Yes | G0/G1 phase |

The compound significantly inhibited cell proliferation in A431 and A549 cell lines and induced apoptosis at concentrations as low as 1 µM. Flow cytometry confirmed cell cycle arrest in the G0/G1 phase.

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has been studied for its anti-inflammatory effects. It was found to reduce the expression levels of inflammatory cytokines such as IL-6 and TNF-α in RAW264.7 macrophages.

Case Studies

One prominent study involved synthesizing a series of benzothiazole derivatives, including the target compound. The results indicated that derivatives with similar structures exhibited dual anticancer and anti-inflammatory activities:

"The active compound demonstrated significant inhibition of cancer cell proliferation and reduced inflammatory cytokine levels" .

Comparison with Similar Compounds

This compound can be compared with other benzothiazole derivatives:

| Compound Name | Activity |

|---|---|

| Compound B7 (6-chloro-N-(4-nitrobenzyl)benzothiazole) | Anticancer and anti-inflammatory |

| PMX610 (2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole) | Selective anticancer |

These comparisons highlight the unique potency of the target compound in both anticancer and anti-inflammatory contexts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.